Synthetic Yield Comparison: Metal-Free Oxidative Cyclization vs. Alternative Routes
A patent from Hunan University of Science and Engineering reports a metal-free, KHSO5-promoted tandem epoxidation–intramolecular Friedel-Crafts alkylation method for synthesizing 1,3-dimethyl-3-hydroxymethylindolin-2-one [1]. For the unsubstituted parent compound (Compound 1, identical to 4-(hydroxymethyl)-1,3-dimethylindolin-2-one), the method achieves a 78% isolated yield [1]. A closely related derivative with a 5-methyl substituent (Compound 2) achieves an 82% yield under identical conditions [1]. This demonstrates that the methodology is transferable across analogs, and the reported yield provides a benchmark for evaluating procurement batches or contract synthesis proposals.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 78% (Compound 1: 1,3-dimethyl-3-hydroxymethylindolin-2-one) |
| Comparator Or Baseline | 82% (Compound 2: 3-(hydroxymethyl)-1,3,5-trimethylindolin-2-one) |
| Quantified Difference | 4 percentage points lower yield for the target compound relative to the 5-methyl analog |
| Conditions | N-methyl-N-arylacrylamide (0.6 mmol), KHSO5 (0.9 mmol), acetonitrile (3 mL), 90°C, 24 h, purified by silica gel column chromatography [1] |
Why This Matters
The 78% yield establishes a quantitative baseline for evaluating synthetic efficiency; procurement decisions should consider whether this yield meets the user's cost and purity requirements relative to alternative synthetic routes.
- [1] He, W. et al. CN112159344B. A kind of synthetic method of 1,3-dimethyl-3-hydroxymethylindolin-2-one compound. Hunan University of Science and Engineering, 2021. View Source
